5-(4-Nitrophenyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-nitrophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-6-3-9(7-13-11)8-1-4-10(5-2-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPHWSUHWTOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633055 | |
| Record name | 5-(4-Nitrophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-78-4 | |
| Record name | 5-(4-Nitrophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling: A Gold-Standard Approach
Synthesis of 5-Bromopyridine-2-carboxylic Acid
The precursor 5-bromopyridine-2-carboxylic acid is pivotal for this route. Its preparation involves directed ortho-metalation of pyridine-2-carboxylic acid derivatives.
Directed Metalation and Bromination
- Protection of the carboxylic acid : Methyl pyridine-2-carboxylate is synthesized via esterification of pyridine-2-carboxylic acid using methanol and catalytic sulfuric acid.
- Lithiation-bromination : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) selectively deprotonates the C5 position of the pyridine ring, followed by quenching with bromine to yield methyl 5-bromopyridine-2-carboxylate.
- Ester hydrolysis : The methyl ester is hydrolyzed using aqueous lithium hydroxide in ethanol at 70°C, affording 5-bromopyridine-2-carboxylic acid in 65–75% overall yield.
Reaction Conditions and Optimization
Coupling with 4-Nitrophenylboronic Acid
The Suzuki-Miyaura reaction couples 5-bromopyridine-2-carboxylic acid with 4-nitrophenylboronic acid under palladium catalysis.
Standard Protocol
- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) or PdCl₂(dppf) (3 mol%).
- Solvent and base : Dimethylformamide (DMF) with aqueous sodium carbonate (2M).
- Conditions : 24 hours at 90°C under nitrogen.
- Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water).
Performance Metrics
Alternative Synthetic Pathways
Nitration of 5-Phenylpyridine-2-carboxylic Acid
Direct nitration of pre-coupled intermediates faces regiochemical hurdles.
Methodology
- Suzuki coupling : 5-Bromopyridine-2-carboxylic acid is coupled with phenylboronic acid to yield 5-phenylpyridine-2-carboxylic acid (80% yield).
- Nitration : Treatment with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces the nitro group. However, the pyridine’s electron-withdrawing nature directs nitration to the phenyl ring’s meta position (relative to the pyridine attachment), yielding <20% of the desired para -nitro isomer.
Limitations
Diels-Alder Cyclization Approach
Patent EP0221023A2 describes pyridine-2-carboxylic acid synthesis via Diels-Alder reactions, though adapting this for nitrophenyl incorporation is non-trivial.
Reaction Design
- Dienophile : α-Chloroacrylonitrile with a 4-nitrophenyl-substituted diene.
- Cyclization : Heating in toluene with triethylamine forms a 1-amino-1,4-dihydropyridine intermediate.
- Aromatization : Treatment with HCl in ethanol removes the amino group, yielding the pyridine core.
Challenges
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | 5-Bromopyridine-2-carboxylic acid, Pd(PPh₃)₄ | DMF, 90°C, 24 h | 85–90% | High regioselectivity, scalable | Requires brominated precursor |
| Directed bromination | LDA, Br₂ | THF, −78°C | 65–75% | Enables precursor synthesis | Low-temperature sensitivity |
| Post-synthetic nitration | HNO₃, H₂SO₄ | 0°C, 2 h | <15% | Avoids boronic acid use | Poor para-selectivity |
| Diels-Alder cyclization | α-Chloroacrylonitrile, triethylamine | Toluene, reflux | <50% | Builds pyridine ring de novo | Complex dienophile synthesis |
Industrial-Scale Considerations
Emerging Methodologies
Photocatalytic C–H Functionalization
Recent advances utilize iridium photocatalysts to directly arylate pyridine-2-carboxylic acid at C5, bypassing bromination. Preliminary yields reach 60% under blue LED irradiation.
Biocatalytic Approaches
Engineered transaminases selectively introduce nitro groups into phenylpyridines, though yields remain modest (30–40%).
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 5-(4-Aminophenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-(4-Nitrophenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 5-(4-Nitrophenyl)pyridine-2-carboxylic acid include:
Key Observations:
- Electron-withdrawing effects : The nitro group in the target compound likely increases acidity compared to analogs with -CN or -COOH, though direct pKa data are unavailable. Chlorine in picloram further enhances bioactivity via lipophilicity .
- Coordination chemistry : Carboxy-phenyl derivatives (e.g., H₂cppca in ) form stable coordination polymers with transition metals due to dual -COOH groups, whereas nitro-substituted analogs may prioritize redox activity .
Pharmaceutical and Agrochemical Relevance
- 5-(4-Cyanophenyl)pyridine-2-carboxylic acid (CAS 648898-17-3) is structurally similar to the target compound but replaces -NO₂ with -CN. The cyano group’s polarity may improve solubility in drug formulations .
- Picloram demonstrates how halogenation (Cl) and amination (-NH₂) on the pyridine ring enhance herbicidal potency, suggesting that nitro-substituted analogs could exhibit similar bioactivity with modified targets .
Biological Activity
5-(4-Nitrophenyl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a nitrophenyl group and a carboxylic acid group. The presence of these functional groups contributes to its biological activity, particularly through interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound exhibited an IC50 value of 9.27 µM against ovarian adenocarcinoma cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2. In experimental models, it has been shown to reduce inflammation significantly, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
| Cell Line | IC50 Value (µM) |
|---|---|
| OVXF 899 (Ovarian) | 9.27 |
| RXF 486 (Renal) | 1.143 |
| HeLa | Not specified |
| CaCo-2 | Not specified |
- Anti-inflammatory Activity :
-
Antimicrobial Efficacy :
- Various studies have reported the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Nitrophenyl)pyridine-2-carboxylic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-nitrophenyl group to the pyridine ring, followed by oxidation of the methyl group to the carboxylic acid. For example, analogous compounds like 5-(4-fluorophenyl)pyridine-2-carboxylic acid are synthesized via palladium-catalyzed coupling . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (>95%) and NMR (to confirm absence of unreacted nitrophenyl precursors) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., nitro group deshielding effects).
- IR : Identifies carboxylic acid (C=O stretch ~1700 cm) and nitro group (asymmetric stretch ~1520 cm).
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, coordination compounds of related pyridine-carboxylic acids are structurally validated this way .
Q. How does the nitro group influence solubility and reactivity in aqueous vs. organic media?
- Methodology : The electron-withdrawing nitro group reduces electron density at the pyridine ring, enhancing acidity of the carboxylic proton (pKa ~2.5–3.0). Solubility is pH-dependent: poorly soluble in neutral water but soluble in basic aqueous solutions (as carboxylate salt). Reactivity studies (e.g., esterification) should use DMF or THF as solvents, with catalytic HSO .
Advanced Research Questions
Q. What role does this compound play in designing metal-organic frameworks (MOFs) or coordination polymers?
- Methodology : The carboxylic acid group acts as a chelating ligand for transition metals (e.g., Co, Ni, Cd). Under solvothermal conditions (100–120°C, water/DMF), it forms coordination polymers with varied topologies. For example, similar ligands yield 1D chains or 3D networks depending on metal ion size and counterions . Characterize using single-crystal XRD and TGA to assess thermal stability.
Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?
- Methodology : Use hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies, highlighting the nitro group’s electron-withdrawing effects. The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density distribution and predicts sites for electrophilic attack . Compare computational results with experimental UV-Vis spectra (λmax ~270–300 nm for nitro-aromatic transitions).
Q. How to resolve contradictions in reported reaction yields or spectroscopic data across studies?
- Methodology :
- Reproducibility : Standardize reaction conditions (temperature, solvent purity, catalyst loading). For example, discrepancies in coupling reactions may arise from trace oxygen or moisture.
- Advanced analytics : Use high-field NMR (500 MHz+) to detect minor impurities. LC-MS identifies side products (e.g., de-nitrated byproducts).
- In-situ monitoring : Employ Raman spectroscopy to track reaction intermediates .
Q. What strategies optimize regioselectivity in derivatizing the pyridine ring?
- Methodology :
- Direct functionalization : Use directing groups (e.g., carboxylic acid) to control nitration or halogenation positions.
- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl/MeOH, perform nitrophenyl modifications, then hydrolyze back .
- Computational guidance : DFT calculations predict activation energies for competing reaction pathways .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
